molecular formula C23H23NO3 B14977482 3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B14977482
M. Wt: 361.4 g/mol
InChI Key: GLXRCHDUYNKXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound belonging to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes a fused benzene ring and a chromene moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylphenylamine with 3-hydroxycoumarin and formaldehyde under acidic conditions to form the oxazine ring . The reaction typically requires a catalyst such as titanium dioxide nanopowder and is carried out in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Scientific Research Applications

3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, leading to its antibacterial activity . Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its specific structure, which combines the properties of both chromene and oxazine rings. This unique combination results in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H23NO3/c1-2-15-7-9-16(10-8-15)24-13-20-21(26-14-24)12-11-18-17-5-3-4-6-19(17)23(25)27-22(18)20/h7-12H,2-6,13-14H2,1H3

InChI Key

GLXRCHDUYNKXFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.